Cas no 38315-43-4 (17-Phenyl-trinor-prostaglandin E2)

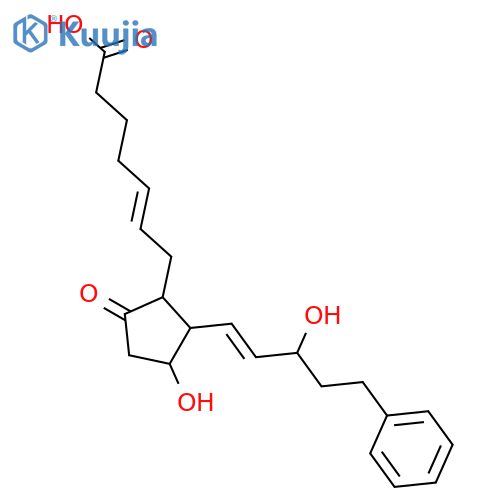

38315-43-4 structure

商品名:17-Phenyl-trinor-prostaglandin E2

17-Phenyl-trinor-prostaglandin E2 化学的及び物理的性質

名前と識別子

-

- 17-PHENYL TRINOR PROSTAGLANDIN E2

- 7-[3-hydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid

- 17-phenyl PGE2

- 17-phenyl trinor-PGE2

- 17-phenyl-trinor-prostaglandin E2

- 17-Phenyl-18,19,20-trinor-PGE2

- 17-Phenyl-18,19,20-trinorprostaglandin E2

- 17-Phenyl-omega-trinor-PGE2

- CL 116147

- 17-Phenyltrinor-PGE2

- PGE2,17-Phenyl

- BRD-K90214371-001-02-0

- G91478

- Q27070789

- 38315-43-4

- HY-128039

- CHEMBL1879970

- 9-Oxo-11.alpha.,15S-dihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid

- FOBVMYJQWZOGGJ-XYRJXBATSA-N

- 17-phenyltrinorprostaglandin E2

- 17-PHENYLTRINORPROSTAGLANDINE2

- 17-phenyl-18,19,20-trinor-prostaglandin E2

- BDBM82094

- HMS3402E11

- 17-Ph-trinor-PGE2

- 9-oxo-11R,15S-dihydroxy-17-phenyl-18,19,20-trinor-5Z,13E-prostadienoic acid

- SCHEMBL3367843

- 17-phenyl-PGE2

- 17-Ph-omega-trinor-PGE2

- GTPL1912

- 17-phenyltrinor-prostaglandin E2

- 17-pt-PGE2

- IDI1_033839

- HMS1361E11

- 17-phenyl-omega-trinor-prostaglandin E2

- SR-01000946438

- (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

- NCGC00161300-01

- 17-Phenyl-trinor-PGE..2..

- (5Z)-7-{(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-5-phenylpent-1-en-1-yl]-5-oxocyclopentyl}hept-5-enoic acid

- BSPBio_001369

- HMS3648J13

- BML2-B01

- DTXSID80274308

- 17-phenyl-omega-trinor PGE2

- PD021123

- LMFA03010067

- O-trinor-PGE2

- NCGC00161300-02

- NCGC00161300-03

- HMS1791E11

- CHEBI:87820

- HMS1989E11

- 17-phenyl-trinor-PGE2

- CS-0095054

- 17-Phenyl-

- SR-01000946438-1

- CAS_38315-43-4

- 17-Phenyl-trinor-prostaglandin E2

-

- インチ: InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-20,22,24,26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,22+/m0/s1

- InChIKey: FOBVMYJQWZOGGJ-XYRJXBATSA-N

- ほほえんだ: C(=C/C[C@@H]1[C@@H](/C=C/[C@H](CCC2=CC=CC=C2)O)[C@@H](CC1=O)O)/CCCC(=O)O

計算された属性

- せいみつぶんしりょう: 386.20900

- どういたいしつりょう: 386.209

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 11

- 複雑さ: 547

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 94.8A^2

じっけんとくせい

- 密度みつど: 1.215±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.062 g/l)(25ºC)、

- PSA: 94.83000

- LogP: 3.30360

17-Phenyl-trinor-prostaglandin E2 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68172-500ug |

17-phenyl trinor Prostaglandin E2 |

38315-43-4 | 98% | 500ug |

¥499.00 | 2022-04-26 | |

| TRC | P337393-2.5mg |

17-Phenyl-trinor-prostaglandin E2 |

38315-43-4 | 2.5mg |

$351.00 | 2023-05-17 | ||

| A2B Chem LLC | AF57032-10mg |

17-PHENYL TRINOR PROSTAGLANDIN E2 |

38315-43-4 | ≥98% | 10mg |

$505.00 | 2024-04-20 | |

| TRC | P337393-1mg |

17-Phenyl-trinor-prostaglandin E2 |

38315-43-4 | 1mg |

$161.00 | 2023-05-17 | ||

| TRC | P337393-10mg |

17-Phenyl-trinor-prostaglandin E2 |

38315-43-4 | 10mg |

$1263.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-201255A-10 mg |

17-Phenyl-trinor-prostaglandin E |

38315-43-4 | 98% | 10mg |

¥4,325.00 | 2023-07-11 | |

| TRC | P337393-25mg |

17-Phenyl-trinor-prostaglandin E2 |

38315-43-4 | 25mg |

$ 31000.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-201255A-10mg |

17-Phenyl-trinor-prostaglandin E |

38315-43-4 | 98% | 10mg |

¥4325.00 | 2023-09-05 | |

| 1PlusChem | 1P00BYFC-1mg |

17-PHENYL TRINOR PROSTAGLANDIN E2 |

38315-43-4 | ≥98% | 1mg |

$123.00 | 2024-05-03 | |

| A2B Chem LLC | AF57032-1mg |

17-PHENYL TRINOR PROSTAGLANDIN E2 |

38315-43-4 | ≥98% | 1mg |

$71.00 | 2024-04-20 |

17-Phenyl-trinor-prostaglandin E2 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

38315-43-4 (17-Phenyl-trinor-prostaglandin E2) 関連製品

- 38344-08-0(Bimatoprost Acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38315-43-4)17-Phenyl-trinor-prostaglandin E2

清らかである:99%/99%

はかる:1mg/5mg

価格 ($):220.0/903.0